molecular formula C20H18S B15479983 Sulfide, phenyl (1,2-diphenylethyl)- CAS No. 31616-44-1

Sulfide, phenyl (1,2-diphenylethyl)-

Cat. No.: B15479983
CAS No.: 31616-44-1
M. Wt: 290.4 g/mol
InChI Key: JETZQANASKPQFF-UHFFFAOYSA-N
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Description

However, the 1,2-diphenylethyl scaffold (C₆H₅-CH₂-CH₂-C₆H₅) is a structural motif prevalent in diverse pharmacologically active compounds. This scaffold is characterized by two phenyl groups attached to adjacent carbons in an ethane backbone, often serving as a core for derivatives with varied functional groups, such as thioureas, piperazines, and esters.

Properties

CAS No.

31616-44-1

Molecular Formula

C20H18S

Molecular Weight

290.4 g/mol

IUPAC Name

1,2-diphenylethylsulfanylbenzene

InChI

InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2

InChI Key

JETZQANASKPQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Thiourea Derivatives

Thiourea derivatives featuring the 1,2-diphenylethyl scaffold exhibit notable stereochemical and electronic diversity due to substituents on the phenyl rings and the thiourea moiety. Key examples include:

Compound ID Substituents Molecular Weight Key Pharmacological/Structural Notes
1j () 3,5-bis(trifluoromethyl)phenyl 567.87 Strong IR absorption at 3239.9 cm⁻¹; chiral centers influence enantioselectivity in catalysis .
1m () 3,5-bis(trifluoromethyl)phenyl 511.53 Demonstrated potent binding to chiral catalysts; HRMS-confirmed structure .
49215-80 () Naphthalen-1-yl ethyl group 453.64 Cold storage requirement (0–6°C) due to thermal instability .

Key Trends :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance stability and catalytic activity in asymmetric synthesis .
  • Chiral centers at the 1,2-diphenylethyl backbone critically influence enantioselectivity .

Piperazine/Piperidine Derivatives

Piperazine and piperidine derivatives with the 1,2-diphenylethyl scaffold show significant analgesic and psychoactive properties:

Compound ID Substituents Analgesic Potency (vs. Morphine) Notes
MT-45 () Cyclohexyl-piperazine 1.14–1.97× (S(+)-isomer) S(+)-isomer is 18–61× more potent than R(–)-isomer; minimal hyperglycemic side effects .
Diphenidine () Piperidine Not quantified Acts as NMDA receptor antagonist; structural similarity to ketamine .
5a-c () m-Hydroxyl on 2-phenyl 23–56× (vs. parent compounds) Enhanced activity attributed to phenolic hydroxyl group .

Key Trends :

  • Substitutions on the phenyl rings (e.g., hydroxyl groups) drastically enhance analgesic efficacy .
  • Stereochemistry governs both potency and side-effect profiles .

Ester and Halogenated Derivatives

Ester derivatives demonstrate varied applications, including antimicrobial activity:

Compound ID Substituents Key Findings
4q () Benzoate ester Moderate toxicity to E. coli
1,2-Diphenylethyl chloride () Chloride Undergoes SN1 solvolysis; β-phenyl group sterically inhibits resonance stabilization .

Key Trends :

  • Ester groups modulate bioavailability and toxicity profiles .
  • Steric hindrance from β-phenyl groups affects reaction mechanisms in solvolysis .

Structural-Activity Relationships (SAR)

  • Electron-Deficient Aromatic Rings: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance stability and binding affinity in thiourea derivatives .
  • Chiral Centers : Enantiomers of MT-45 and thioureas exhibit divergent pharmacological profiles, emphasizing the importance of stereochemistry .
  • Hydrogen Bonding : Thiourea NH groups participate in H-bonding, critical for catalytic and receptor-binding activities .

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